![molecular formula C21H22FN3O3S2 B2418896 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone CAS No. 851800-25-4](/img/structure/B2418896.png)

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

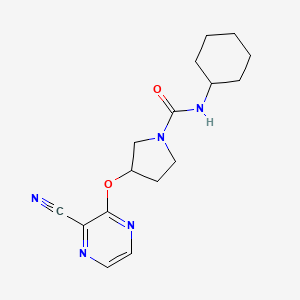

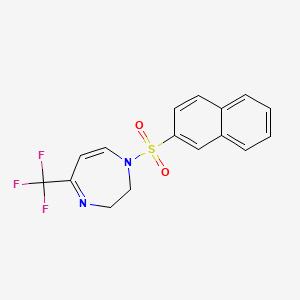

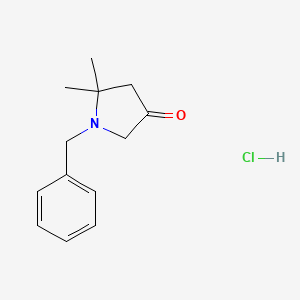

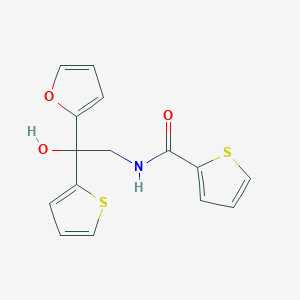

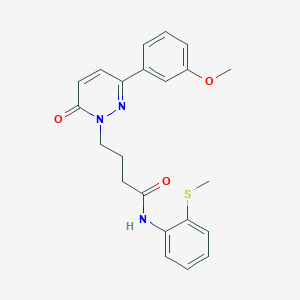

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.

BenchChem offers high-quality [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

The catalyst- and solvent-free synthesis approach demonstrates the potential for creating complex organic molecules with improved efficiency and environmental friendliness. For instance, the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions showcases innovative methods in organic synthesis that could be applicable to the synthesis of the specified chemical (Moreno-Fuquen et al., 2019).

Development of Solution Formulations

Research focusing on the development of solution formulations for poorly water-soluble compounds emphasizes the importance of solubility in the efficacy of potential therapeutic agents. Studies on nonaqueous solution formulations to prevent or delay precipitation of compounds from solution highlight the challenges and solutions in formulating active pharmaceutical ingredients for optimal in vivo exposure, which is critical for early toxicology and clinical studies (Burton et al., 2012).

Crystal Structure and DFT Studies

The synthesis and crystallographic analysis, combined with density functional theory (DFT) studies, provide a foundation for understanding the molecular structure, electronic properties, and potential reactivity of complex organic molecules. This research is pivotal for the development of novel compounds with specific properties, as evidenced by studies on boric acid ester intermediates and their comprehensive structural and theoretical analysis (Huang et al., 2021).

Improvement on Synthesis Processes

Improvements in the synthesis processes of compounds, such as flubenimidazole, through optimized reaction conditions and yields, underline the ongoing efforts to enhance the efficiency and scalability of synthetic routes. This research can provide insights into refining the synthesis of similarly complex molecules for various applications, including agricultural and pharmaceutical fields (Hong, 2004).

Novel Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents demonstrate the potential therapeutic applications of complex organic compounds. This line of research illustrates the importance of chemical synthesis in drug discovery and the development of new treatments for various conditions (Ravula et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 14 and Mitogen-activated protein kinase 1 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

The compound interacts with its targets by binding to the active site of the kinases, potentially inhibiting their activity . This interaction can lead to changes in the phosphorylation state of downstream proteins, altering their function and the overall cellular response.

Biochemical Pathways

The affected pathways primarily involve signal transduction processes related to cell growth and stress response. The inhibition of the targeted kinases can disrupt these pathways, leading to altered cellular responses . The downstream effects can include changes in gene expression, cell cycle progression, and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context. In general, inhibition of the targeted kinases can lead to decreased cell proliferation and increased stress response . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Understanding these factors is crucial for optimizing the compound’s use in a therapeutic context.

properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c22-18-7-3-16(4-8-18)15-29-21-23-11-14-25(21)20(26)17-5-9-19(10-6-17)30(27,28)24-12-1-2-13-24/h3-10H,1-2,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNAXADRPRKHOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)

![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)

![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)

![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)

![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)